

Application Notes and Protocols for Staining Yeast with Fluorescent Brightener 85

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fluorescent Brightener 85

Cat. No.: B038868

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Brightener 85 (FB 85), a stilbene derivative, is a fluorescent dye that exhibits a strong affinity for polysaccharides, particularly chitin and cellulose.[1][2] This property makes it an invaluable tool for the visualization of fungal cell walls, including those of various yeast species.[1][3] In the field of yeast research, FB 85 is widely employed for a range of applications, from basic cell biology studies to high-throughput screening in drug development. Its utility is comparable to the more traditionally used Calcofluor White, with some studies suggesting FB 85 offers higher efficacy and convenience.[1][2]

The primary mechanism of action for **Fluorescent Brightener 85** involves its non-specific binding to β -1,3 and β -1,4 polysaccharides.[4] In yeast, chitin is a key component of the cell wall, particularly concentrated in bud scars, the septal region, and at sites of cell wall repair.[5][6] By binding to chitin, FB 85 emits a bright blue fluorescence under ultraviolet (UV) or violet excitation, allowing for clear visualization of these structures.[1][2] This specific staining pattern enables researchers to determine the age of yeast cells by counting bud scars, assess cell cycle progression, and investigate the effects of genetic mutations or chemical compounds on cell wall integrity.[4][7]

These application notes provide detailed protocols for the use of **Fluorescent Brightener 85** in yeast staining, summarize key quantitative data, and present visual workflows to guide researchers in their experimental design.

Data Presentation

Quantitative Staining Parameters

The following table summarizes the key quantitative parameters for staining yeast with **Fluorescent Brightener 85** and the related compound, Calcofluor White. These values are derived from various protocols and should be optimized for specific yeast strains and experimental conditions.

Parameter	Fluorescent Brightener 85	Calcofluor White M2R	Reference
Stock Solution	0.1% (w/v) in distilled water or 10% KOH	5 mM in water	[1],[5]
Working Concentration	Not explicitly stated, used from 0.1% stock	5 - 25 μ M	[1],[5]
Incubation Time	1 minute (in combination with 10% KOH)	20 - 30 minutes	[7],[5]
Incubation Temperature	Room Temperature	Room Temperature or 30°C	[5]
Excitation Wavelength (max)	~347 nm (UV)	~365 nm (UV)	[8],
Emission Wavelength (max)	Blue to Blue-Green	~435 nm (Blue)	[1],

Comparative Performance Data

A study comparing **Fluorescent Brightener 85** with 10% Potassium Hydroxide (KOH) for the detection of fungal elements in clinical samples demonstrated a significantly higher positive rate for FB 85.

Method	Positive Rate (%)	Statistical Significance (p-value)	Reference
Fluorescent Brightener 85	84%	< 0.01	[1]
10% KOH	52%	< 0.01	[1]

Experimental Protocols

Protocol 1: Rapid Staining of Yeast for General Morphology and Bud Scar Visualization

This protocol is suitable for routine observation of yeast cell wall structures, including bud scars for age determination.

Materials:

- Yeast culture (e.g., *Saccharomyces cerevisiae*)
- **Fluorescent Brightener 85** solution (0.1% w/v in distilled water)
- 10% Potassium Hydroxide (KOH) solution (optional, for enhanced clearing of some samples)
- Phosphate-buffered saline (PBS) or appropriate buffer
- Microscope slides and coverslips
- Fluorescence microscope with a DAPI or UV filter set

Procedure:

- Harvest yeast cells from liquid culture or a solid medium.
- Wash the cells by centrifuging at a low speed (e.g., 3000 x g for 5 minutes) and resuspending the pellet in PBS. Repeat this step twice to remove residual media.

- Resuspend the final cell pellet in a small volume of PBS to achieve a desired cell density.
- On a clean microscope slide, place a small drop (e.g., 10 μ L) of the yeast suspension.
- Add one drop of 0.1% **Fluorescent Brightener 85** solution to the yeast suspension on the slide. If using KOH, add one drop of 10% KOH as well.^[7]
- Gently mix the solutions on the slide using a pipette tip.
- Place a coverslip over the suspension, avoiding air bubbles.
- Incubate for 1 minute at room temperature, protected from light.^[7]
- Observe the stained cells using a fluorescence microscope with a suitable filter set (e.g., excitation at ~350 nm and emission at ~450 nm). Bud scars and the cell wall will fluoresce brightly.^{[1][5]}

Protocol 2: Staining Yeast in Liquid Culture for High-Throughput Analysis

This protocol is adapted for staining yeast directly in liquid culture, which can be useful for analysis by flow cytometry or high-content imaging.

Materials:

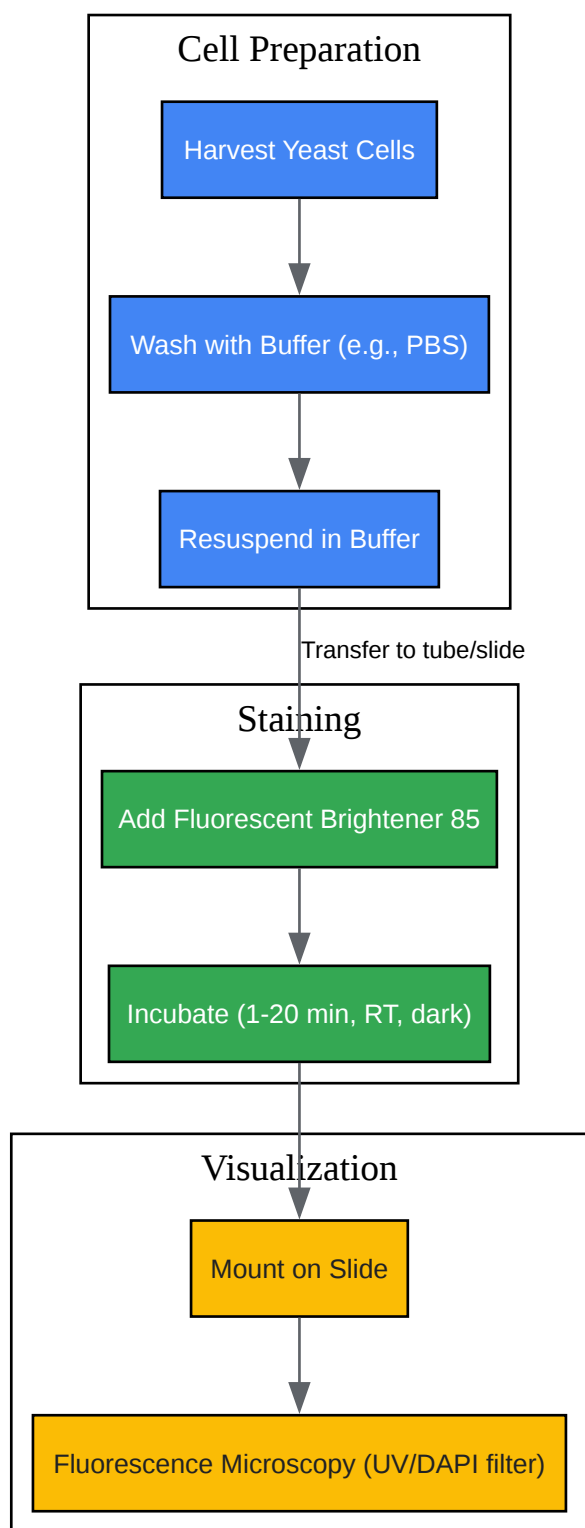
- Yeast culture grown to the desired phase
- **Fluorescent Brightener 85** stock solution
- Clear imaging buffer (e.g., PBS or HBSS)^[5]
- Microplates or microcentrifuge tubes
- Fluorescence microscope, plate reader, or flow cytometer

Procedure:

- Culture yeast cells in the appropriate growth medium.

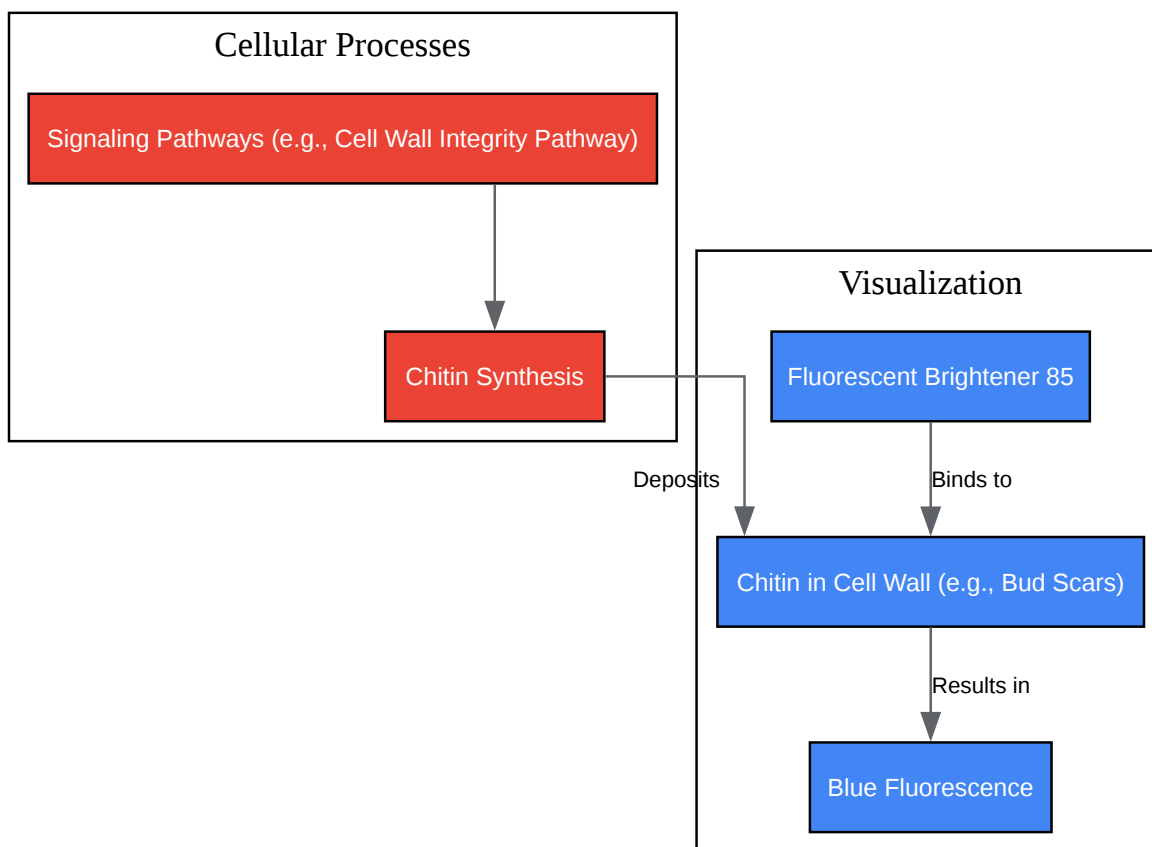
- Optional: For clearer imaging, centrifuge the cells and resuspend them in a clear buffer like PBS or HBSS.[\[5\]](#)
- Add **Fluorescent Brightener 85** directly to the cell culture or buffer at a final concentration that needs to be empirically determined for the specific application (a starting point could be a 1:1000 dilution of a 0.1% stock solution).
- Incubate for 10-20 minutes at room temperature or 30°C, with gentle agitation and protected from light.[\[5\]](#)
- Optional: Wash the cells once with the buffer to remove excess stain before imaging.[\[5\]](#)
- Analyze the stained cells using a fluorescence microscope, plate reader, or flow cytometer equipped with a UV laser or light source and appropriate emission filters.

Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for staining yeast with **Fluorescent Brightener 85**.



[Click to download full resolution via product page](#)

Caption: Logical relationship of FB 85 staining to yeast cell wall biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Evaluating the application of a new patented fluorochrome, Fluorescent Brightener 85, for detecting cultured fungi and ... [ouci.dntb.gov.ua]

- 4. Calcofluor-white - Wikipedia [en.wikipedia.org]
- 5. biotium.com [biotium.com]
- 6. researchgate.net [researchgate.net]
- 7. microbenotes.com [microbenotes.com]
- 8. dalynn.com [dalynn.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Staining Yeast with Fluorescent Brightener 85]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b038868#staining-yeast-with-fluorescent-brightener-85]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com